molecular formula C8H11N5 B13309121 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13309121
M. Wt: 177.21 g/mol
InChI Key: GVRUKCMJFZOTRH-UHFFFAOYSA-N
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Description

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often require an acidic or basic catalyst and may be conducted under reflux to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert nitro groups (if present) to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents.

    5-methyl-1H-pyrazol-4-ylmethyl-1S-1-(4-methyl-3-nitrophenyl)ethylamine: Contains similar pyrazole rings but with additional functional groups.

Uniqueness

4-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure that allows for various interactions within biological systems, making it a candidate for pharmacological applications.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

For instance, one study demonstrated that certain pyrazole derivatives showed IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating potent anti-inflammatory activity . The selectivity index (SI) for these compounds was also favorable, suggesting reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

2. Analgesic Effects

The analgesic properties of pyrazole derivatives have been evaluated through various animal models. In particular, compounds similar to this compound have shown promising results in reducing pain responses in carrageenan-induced edema models. One study reported that certain derivatives exhibited up to 96% inhibition of edema, demonstrating their efficacy as analgesics .

3. Antitumor Activity

Emerging research suggests that pyrazole derivatives may also possess antitumor properties. For example, studies have indicated that some pyrazolo[1,5-a]pyrimidine derivatives can act as effective inhibitors of cancer cell proliferation by inducing apoptosis in various cancer cell lines, including HeLa cells (cervical cancer) and L929 cells (fibrosarcoma) . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.

4. Mechanistic Studies

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Target Activity Reference
COX enzymesInhibition
Cancer cell linesProliferation inhibition
Apoptosis pathwaysInduction

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving rat models, researchers administered various pyrazole derivatives to assess their anti-inflammatory effects. The results indicated that compounds with structural similarities to this compound significantly reduced inflammation markers compared to the control group. Histopathological examinations revealed minimal damage to gastric tissues, supporting the gastrointestinal safety profile of these compounds .

Case Study 2: Antitumor Activity

A separate investigation focused on the antitumor effects of pyrazole derivatives on human cancer cell lines. The study found that selected compounds induced apoptosis through the activation of caspase pathways, leading to decreased cell viability in a dose-dependent manner. The findings suggest that modifications to the pyrazole structure could enhance its efficacy as an anticancer agent .

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

4-methyl-5-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-4-7(12-13-8(4)9)6-3-10-11-5(6)2/h3H,1-2H3,(H,10,11)(H3,9,12,13)

InChI Key

GVRUKCMJFZOTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2=C(NN=C2)C

Origin of Product

United States

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